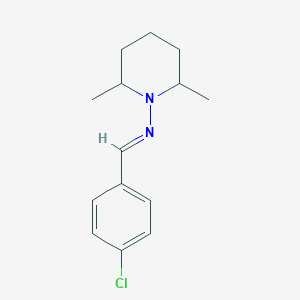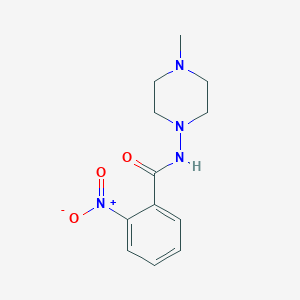![molecular formula C17H18N2O2 B5806854 N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
N-[2-methyl-5-(propionylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-5-(propionylamino)phenyl]benzamide, also known as MPBA, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmaceutical applications. MPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 314.38 g/mol. In
作用機序
The mechanism of action of N-[2-methyl-5-(propionylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to bind to the active site of COX-2, preventing the enzyme from catalyzing the production of inflammatory mediators. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to induce the expression of pro-apoptotic genes and the downregulation of anti-apoptotic genes in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-[2-methyl-5-(propionylamino)phenyl]benzamide inhibits the proliferation of cancer cells and induces apoptosis. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to exhibit antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
N-[2-methyl-5-(propionylamino)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, N-[2-methyl-5-(propionylamino)phenyl]benzamide has some limitations. It is relatively unstable in aqueous solutions and can degrade over time. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[2-methyl-5-(propionylamino)phenyl]benzamide. One area of interest is the development of N-[2-methyl-5-(propionylamino)phenyl]benzamide analogs with improved stability and solubility. Another area of interest is the use of N-[2-methyl-5-(propionylamino)phenyl]benzamide as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of N-[2-methyl-5-(propionylamino)phenyl]benzamide and its potential use as a pharmaceutical agent.
合成法
The synthesis of N-[2-methyl-5-(propionylamino)phenyl]benzamide involves the reaction of 2-methyl-5-nitrobenzoic acid with propionyl chloride to form 2-methyl-5-propionylamino benzoic acid. This intermediate is then reacted with thionyl chloride to form 2-methyl-5-propionylamino benzoyl chloride, which is then reacted with aniline to form N-[2-methyl-5-(propionylamino)phenyl]benzamide. The purity of N-[2-methyl-5-(propionylamino)phenyl]benzamide can be increased by recrystallization from a suitable solvent.
科学的研究の応用
N-[2-methyl-5-(propionylamino)phenyl]benzamide has been studied extensively for its potential use as a pharmaceutical agent. Research has shown that N-[2-methyl-5-(propionylamino)phenyl]benzamide exhibits anti-inflammatory, analgesic, and anti-tumor properties. N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-[2-methyl-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-16(20)18-14-10-9-12(2)15(11-14)19-17(21)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPJNSPPNOZSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5845735 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)


![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)
![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)